molecular formula C24H30ClN3O7 B12702818 4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid CAS No. 112886-39-2

4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid

Cat. No.: B12702818
CAS No.: 112886-39-2
M. Wt: 508.0 g/mol
InChI Key: UEDQUEXBXMYDHU-UHFFFAOYSA-N
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Description

4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a chloro group, and an ethoxy group attached to a benzene ring, along with a morpholine moiety. The oxalic acid component is often used to form a salt with the benzamide, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the condensation of 4-amino-5-chloro-2-ethoxybenzoic acid with an appropriate amine, such as 1-[4-(1-phenylethyl)morpholin-2-yl]methanamine, under dehydrating conditions.

    Introduction of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction, where the amine group of the morpholine attacks the carbonyl carbon of the benzamide.

    Formation of the Oxalic Acid Salt: The final step involves the reaction of the synthesized benzamide with oxalic acid to form the oxalate salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions to maximize yield.

    Continuous Flow Processing: Utilizes continuous reactors to streamline the synthesis process, allowing for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the benzamide.

    Reduction: Hydrocarbon derivatives with the chloro group replaced by hydrogen.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
  • 4-amino-5-chloro-2-ethoxybenzoic acid

Uniqueness

4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide is unique due to its specific combination of functional groups and the presence of the morpholine moiety. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific scientific and industrial applications.

Properties

CAS No.

112886-39-2

Molecular Formula

C24H30ClN3O7

Molecular Weight

508.0 g/mol

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid

InChI

InChI=1S/C22H28ClN3O3.C2H2O4/c1-3-28-21-12-20(24)19(23)11-18(21)22(27)25-13-17-14-26(9-10-29-17)15(2)16-7-5-4-6-8-16;3-1(4)2(5)6/h4-8,11-12,15,17H,3,9-10,13-14,24H2,1-2H3,(H,25,27);(H,3,4)(H,5,6)

InChI Key

UEDQUEXBXMYDHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)C(C)C3=CC=CC=C3)Cl)N.C(=O)(C(=O)O)O

Origin of Product

United States

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